1-Tert-butyl-2,4-dinitrobenzene

描述

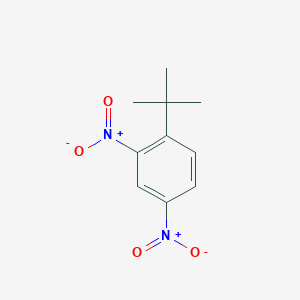

1-Tert-butyl-2,4-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4. It is a derivative of benzene, where two nitro groups are substituted at the 2 and 4 positions, and a tert-butyl group is substituted at the 1 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2,4-dinitrobenzene can be synthesized through the nitration of 1-tert-butylbenzene. The nitration process involves the reaction of 1-tert-butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The reaction conditions are as follows:

Reactants: 1-tert-butylbenzene, concentrated nitric acid, concentrated sulfuric acid

Temperature: 0-5°C

Reaction Time: 1-2 hours

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is continuously stirred and cooled to maintain the desired temperature. After the reaction, the product is separated and purified through crystallization or distillation.

化学反应分析

1-Tert-butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups on the benzene ring are strong electron-withdrawing groups, making the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction is facilitated by the electron-withdrawing nature of the nitro groups.

Major Products Formed:

Reduction Products: 1-tert-butyl-2,4-diaminobenzene

Substitution Products: 1-tert-butyl-2,4-dialkoxybenzene, 1-tert-butyl-2,4-diaminobenzene

科学研究应用

Synthesis and Use in Organic Chemistry

1-Tert-butyl-2,4-dinitrobenzene is utilized as a substrate in various organic reactions. Its structure allows for electrophilic substitution reactions, making it a valuable intermediate in synthesizing more complex molecules.

Key Reactions and Applications

- Electrophilic Aromatic Substitution : The presence of nitro groups makes the aromatic ring more reactive towards electrophiles. This property is exploited in synthesizing derivatives that can be used in pharmaceuticals or agrochemicals .

- C–C Bond Formation : Recent studies have demonstrated that this compound can participate in unprecedented C–C bond formation reactions. This application is significant for creating complex molecular architectures that are difficult to achieve with other methods .

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor for developing pharmaceutical agents.

Case Study: CFTR Potentiators

This compound derivatives have been investigated for their role as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). For instance, structural modifications have led to the discovery of compounds that enhance CFTR function in patients with specific mutations .

Environmental Studies

Given its nitroaromatic nature, this compound has been evaluated for its environmental impact, particularly regarding its persistence and bioaccumulation potential.

Environmental Impact Assessment

Studies indicate that nitroaromatic compounds can be persistent in the environment and may bioaccumulate through various pathways. The assessment of such compounds is crucial for understanding their ecological risks and regulatory status. Regulatory bodies have classified certain nitromusks as persistent organic pollutants due to their environmental behavior .

作用机制

The mechanism of action of 1-tert-butyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring are highly electron-withdrawing, making the compound reactive towards nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

相似化合物的比较

1-Tert-butyl-2,4-dinitrobenzene can be compared with other nitrobenzene derivatives:

1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of a tert-butyl group. It is less sterically hindered and more reactive towards nucleophiles.

1-Methyl-2,4-dinitrobenzene: Contains a methyl group instead of a tert-butyl group. It is less bulky and has different reactivity and selectivity in chemical reactions.

1,3-Dinitrobenzene: Lacks the tert-butyl group, making it more reactive towards electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the electron-withdrawing effects of the nitro groups, which influence its reactivity and selectivity in various chemical reactions.

生物活性

1-Tert-butyl-2,4-dinitrobenzene (TBDNB) is a synthetic organic compound that has garnered attention due to its biological activities, particularly in the fields of toxicology and pharmacology. This compound is a derivative of dinitrobenzene, known for its various industrial applications and potential health hazards. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.

- Chemical Formula : C10H12N2O4

- Molecular Weight : 224.22 g/mol

- CAS Number : 238590

The biological activity of TBDNB is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules, leading to various biological effects. Its dinitro group is known to participate in redox reactions, which can induce oxidative stress in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBDNB and related compounds. For instance, derivatives of dinitrobenzene have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. The disc diffusion method has been employed to assess the effectiveness of these compounds, with TBDNB exhibiting notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

TBDNB has demonstrated cytotoxic effects in various cell lines. Research indicates that exposure to TBDNB can lead to increased cell death through mechanisms such as apoptosis and necrosis. The compound's cytotoxicity is often evaluated using assays like MTT or Annexin V staining, which measure cell viability and apoptotic markers .

Sensitization and Allergic Reactions

Similar to other dinitrobenzenes, TBDNB has been implicated in contact sensitization reactions. Studies have shown that it can induce hypersensitivity by forming protein conjugates in vivo, which are recognized by the immune system as foreign entities . This property raises concerns regarding its use in industrial applications where skin exposure may occur.

Study on Antimicrobial Efficacy

A study published in 2021 examined the antimicrobial efficacy of various dinitrobenzene derivatives, including TBDNB. The results indicated that TBDNB had a significant inhibitory effect on several bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 16 | 24 |

| Aspergillus niger | 15 | 20 |

Toxicological Assessment

In a toxicological assessment, TBDNB was administered to laboratory animals to evaluate its effects on organ systems. Histopathological examinations revealed damage to the liver and kidneys at higher doses, indicating potential systemic toxicity .

Environmental Impact

Due to its chemical stability and potential for bioaccumulation, TBDNB poses environmental risks. Studies have shown that it can persist in aquatic environments, affecting microbial communities and potentially entering the food chain . Monitoring programs are essential to assess its concentration in soil and water systems.

属性

IUPAC Name |

1-tert-butyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPARRRRVEGBOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285863 | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-54-7 | |

| Record name | NSC43037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。